2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
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Overview
Description
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone is a member of quinolines.
Scientific Research Applications
Cholinesterase Inhibition
A study synthesized various tetrazole derivatives, including structures similar to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone, to investigate their anticholinesterase activities. The findings revealed that some compounds with electron-donating substituents exhibited significant anticholinesterase activity, indicating potential applications in related research areas (Usama Abu Mohsen et al., 2014).
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives, closely related to the chemical structure , were synthesized and evaluated for antimicrobial activities. Among these, specific derivatives demonstrated significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting potential applications in antimicrobial research (N. Fuloria et al., 2009).
Anticandidal Activity and Cytotoxicity
Another study involving similar tetrazole derivatives reported the synthesis of compounds for evaluation of their anticandidal activity. These compounds displayed potent anticandidal agents with weak cytotoxicities, indicating potential applications in antifungal research and safety studies (Z. Kaplancıklı et al., 2014).
Antituberculosis Potential
In a study focused on 3-heteroarylthioquinoline derivatives, including compounds structurally similar to the compound , significant in vitro activity against Mycobacterium tuberculosis was observed. This suggests potential applications in antituberculosis drug research (Selvam Chitra et al., 2011).
HIV-1 Replication Inhibition
Research involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, related to the compound , identified compounds with promising activity against HIV-1 replication. This highlights potential applications in antiviral and HIV research (Zhiping Che et al., 2015).
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H23N3O2S/c1-15-10-11-19-18(12-15)16(2)13-23(3,4)26(19)20(27)14-29-22-25-24-21(28-22)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |
InChI Key |
AYQGFKIZSAKEBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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